4-(エトキシメチル)ピペリジン-4-オール

概要

説明

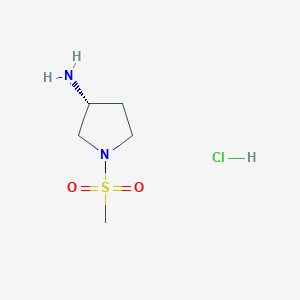

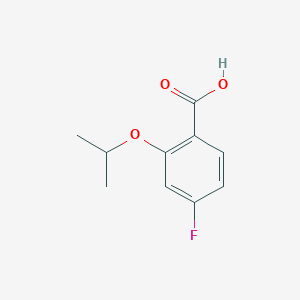

4-(Ethoxymethyl)piperidin-4-OL is an organic compound consisting of a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. It has a molecular weight of 159.23 and is typically stored in a refrigerator . The compound is usually in oil form .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives, including 4-(Ethoxymethyl)piperidin-4-OL, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 4-(Ethoxymethyl)piperidin-4-OL is characterized by a piperidine ring with an ethoxymethyl group and a hydroxyl group attached to it. The InChI code for the hydrochloride version of the compound is 1S/C8H17NO2.ClH/c1-2-11-7-8(10)3-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis

4-(Ethoxymethyl)piperidin-4-OL has a molecular weight of 159.23 . It is typically stored in a refrigerator and is usually in oil form .科学的研究の応用

医薬品設計における薬理学的応用

4-(エトキシメチル)ピペリジン-4-オール:誘導体は、特に医薬品設計において、製薬業界で重要です。 ピペリジン構造は、アルカロイドを含む20種類以上の医薬品クラスに存在します 。ピペリジン誘導体の汎用性により、幅広い薬理活性化合物の開発が可能になります。

HIV治療薬の合成

ピペリジン-4-オールを含む一連の誘導体、4-(エトキシメチル)ピペリジン-4-オールは、HIV治療の可能性について合成され、評価されてきました 。これらの化合物は、HIV-1が細胞に侵入するプロセスにおいて重要な役割を果たすCCR5アンタゴニストとして有望視されています。

抗凝固剤の開発

ピペリジン誘導体は、その抗凝固効果について研究されてきました。 特定の誘導体は、強力な第IIa因子阻害を示し、抗凝固剤としての可能性を示唆しています .

化学合成と有機化学

有機化学では、4-(エトキシメチル)ピペリジン-4-オールは、さまざまなピペリジン誘導体を合成するためのビルディングブロックとして役立ちます。 これらの誘導体は、次に、化学合成において重要な、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンを生成するために使用されます .

生物活性と医薬品構築

ピペリジン核は、多くの医薬品の構造における共通の要素です。 4-(エトキシメチル)ピペリジン-4-オール誘導体の合成は、有意な生物活性を有する医薬品の構築に貢献します .

潜在的な医薬品の発見と評価

潜在的な医薬品の発見と生物学的評価における最近の進歩は、多くの場合、ピペリジン部分4-(エトキシメチル)ピペリジン-4-オールは、潜在的な薬理学的応用を持つ新規化合物の開発に役割を果たします .

多成分反応における役割

ピペリジン誘導体、4-(エトキシメチル)ピペリジン-4-オールを含む、は、多成分反応(MCR)で使用されます。 MCRは、有機合成において、複雑な分子を効率的に構築するために貴重です .

物理化学および化学物理への貢献

作用機序

Target of Action

The primary target of 4-(Ethoxymethyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

4-(Ethoxymethyl)piperidin-4-OL interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction inhibits the binding of HIV-1, thereby preventing the virus from entering the cell .

Biochemical Pathways

The antagonistic action of 4-(Ethoxymethyl)piperidin-4-OL on the CCR5 receptor affects the HIV-1 entry pathway . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound’s molecular weight (15923) and its oil-like physical form suggest that it may have good bioavailability .

Result of Action

The primary result of 4-(Ethoxymethyl)piperidin-4-OL’s action is the prevention of HIV-1 entry into cells . By acting as a CCR5 antagonist, the compound inhibits the virus’s ability to infect cells, potentially slowing the progression of the disease .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

将来の方向性

生化学分析

Biochemical Properties

4-(Ethoxymethyl)piperidin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between 4-(Ethoxymethyl)piperidin-4-OL and CCR5 is characterized by a strong salt-bridge interaction, which is crucial for its antagonistic activity against the receptor.

Cellular Effects

The effects of 4-(Ethoxymethyl)piperidin-4-OL on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Ethoxymethyl)piperidin-4-OL has been evaluated for its potential to inhibit HIV-1 infection by blocking the CCR5 receptor . This blockade prevents the virus from entering the cells, thereby inhibiting its replication and spread.

Molecular Mechanism

At the molecular level, 4-(Ethoxymethyl)piperidin-4-OL exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the CCR5 receptor by forming a strong salt-bridge interaction with the receptor’s binding site . This interaction inhibits the receptor’s function, preventing HIV-1 from binding and entering the host cells. Additionally, 4-(Ethoxymethyl)piperidin-4-OL may influence gene expression by modulating the activity of transcription factors involved in the immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Ethoxymethyl)piperidin-4-OL have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Ethoxymethyl)piperidin-4-OL remains stable under specific storage conditions, such as refrigeration . Its stability may decrease over extended periods, leading to potential degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of 4-(Ethoxymethyl)piperidin-4-OL vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the CCR5 receptor . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Transport and Distribution

The transport and distribution of 4-(Ethoxymethyl)piperidin-4-OL within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. For instance, the compound may be transported across cell membranes via active transport mechanisms, ensuring its effective delivery to the site of action .

特性

IUPAC Name |

4-(ethoxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-11-7-8(10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYUNRCPFHHFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)

![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)

![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)

![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)

![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)